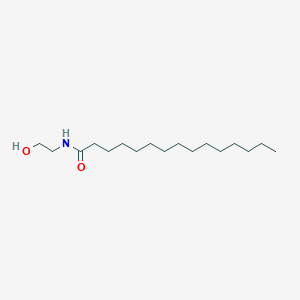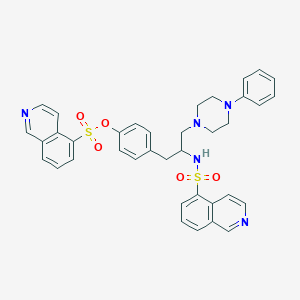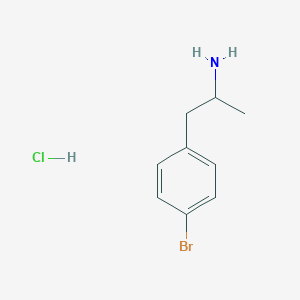
1-(4-Bromophenyl)propan-2-amine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 1-(4-Bromophenyl)propan-2-amine hydrochloride is 1S/C9H12BrN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(4-Bromophenyl)propan-2-amine hydrochloride is a white to yellow solid . It has a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Benzimidazoles and Thiophenes
1-(4-Bromophenyl)propan-2-amine hydrochloride is involved in the synthesis of benzimidazoles and thiophenes. For example, o-Bromophenyl isocyanide, a related compound, reacts with primary amines under CuI catalysis to produce 1-substituted benzimidazoles, and 2-bromo-3-isocyanothiophene yields 3-substituted 3H-thieno[2,3-d]imidazoles (Lygin & Meijere, 2009).
Synthesis and Characterization of N,4-Diphenyl Thiazole-2-Amine
The compound has been utilized in the synthesis of derivatives like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, which are characterized by various spectroscopic techniques, including NMR and X-ray diffraction studies (Nadaf et al., 2019).
Development of α₁-Adrenoceptors Antagonists
Derivatives of 1-(4-Bromophenyl)propan-2-amine hydrochloride are significant in developing α₁-adrenoceptor antagonists. Analogous compounds like 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) have been synthesized and evaluated for their blocking and antihypertensive activities (Xi et al., 2011).
Generation of Structurally Diverse Libraries
The compound plays a role in generating structurally diverse libraries of compounds. For instance, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been used to produce various derivatives through alkylation and ring closure reactions (Roman, 2013).
Synthesis of Levofloxacin Precursor
Enzymatic strategies have been developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which serve as precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).
Corrosion Inhibition Studies
Derivatives of 1-(4-Bromophenyl)propan-2-amine hydrochloride have been studied for their corrosion inhibition performances on iron, utilizing quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
1-(4-bromophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNYQPDJBGATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



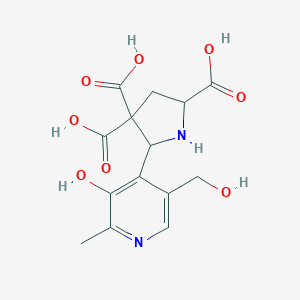
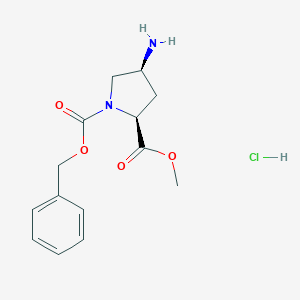
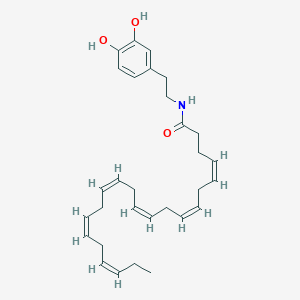
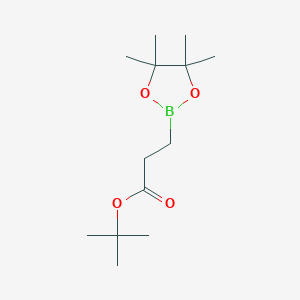
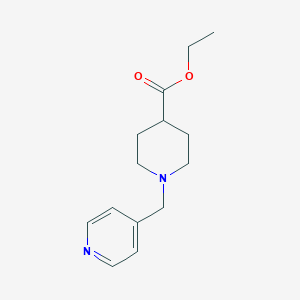
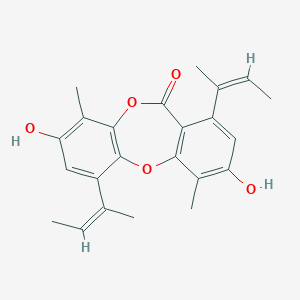

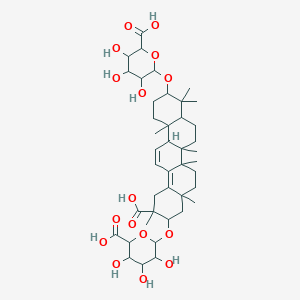
![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
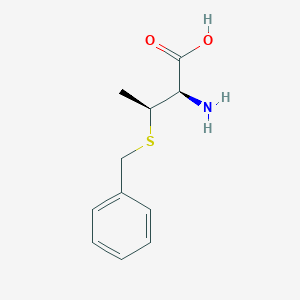
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)

